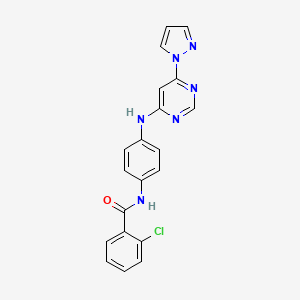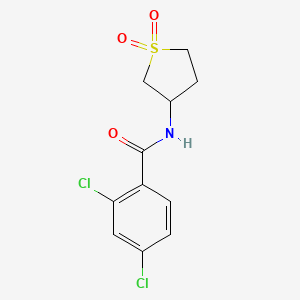
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds that have been extensively studied for their diverse biological activities . The presence of the pyrazole and pyrimidine rings in the molecule suggests that it might have interesting biological properties, as these heterocycles are found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a benzamide group attached to a pyrazole and pyrimidine ring. These rings are types of heterocycles, which are often found in biologically active compounds .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The pyrazole and pyrimidine rings might also participate in various chemical reactions, but the specifics would depend on the exact substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any substituents on the rings. Generally, benzamides are solid at room temperature and relatively stable compounds .Scientific Research Applications
Synthesis of New Pyrimidine Derivatives
This compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Development of CDK2 Inhibitors
The compound has been used in the development of Cyclin-dependent kinase 2 (CDK2) inhibitors. CDK2 has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Antiproliferative Activity
The compound has shown sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. This suggests its potential use in cancer treatment .
Mechanistic Studies in Ovarian Cancer Cells
In mechanistic studies in ovarian cancer cells, the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
Development of FLT3 Inhibitors
The compound has been used in the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors. FLT3 is a type of tyrosine kinase that, when mutated or overactive, is implicated in certain types of leukemia .
Antileishmanial and Antimalarial Evaluation
While the specific compound was not mentioned, similar 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,4-di(1h-pyrazol-4-yl)pyrimidin-2-amine derivatives, have been shown to inhibit cyclin-dependent kinase 2 (cdk2) and fms-like tyrosine kinase 3 (flt3) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . FLT3 is a receptor tyrosine kinase that plays a role in hematopoiesis .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation of downstream targets . This results in the suppression of the cell cycle and induction of apoptosis .
Biochemical Pathways
The compound likely affects the cell cycle and apoptosis pathways due to its potential inhibitory effects on CDK2 and FLT3 . Inhibition of CDK2 can lead to cell cycle arrest, while inhibition of FLT3 can disrupt normal hematopoiesis .
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and acidity coefficient are available .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation and induction of apoptosis, given its potential inhibitory effects on CDK2 and FLT3 . This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
properties
IUPAC Name |
2-chloro-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-17-5-2-1-4-16(17)20(28)26-15-8-6-14(7-9-15)25-18-12-19(23-13-22-18)27-11-3-10-24-27/h1-13H,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCZHQSZGMZCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)
![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)
